![molecular formula C13H18F2N2 B1491396 {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine CAS No. 1308199-37-2](/img/structure/B1491396.png)
{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine
Overview
Description
The compound “{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine” is a chemical compound with the molecular formula C13H18F2N2. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug design due to their presence in various pharmaceuticals and alkaloids. The compound can serve as a starting material or intermediate in synthesizing substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have shown significant pharmacological potential .
Pharmacological Research
The piperidine moiety is a common feature in more than twenty classes of pharmaceuticals. As such, {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine could be pivotal in the development of new medications, especially considering its structural uniqueness which may interact with biological targets in novel ways .
Biological Activity Studies
The biological activity of piperidine compounds is a hotbed of research. This particular compound could be used in assays to determine its bioactivity profile, which might include enzyme inhibition, receptor binding affinity, or modulation of biological pathways .
Development of Diagnostic Agents
Due to its unique structure, this compound could be tagged with radioactive isotopes or fluorescent markers and used in the development of diagnostic agents that target specific tissues or pathological conditions in medical imaging .
Chemical Biology Probes
In chemical biology, probes are used to study biological processes. {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine could be modified to create probes that help in understanding cellular processes, protein interactions, and the mechanisms of diseases .
Material Science Applications
The compound’s structure could be utilized in material science, particularly in the synthesis of organic electronic materials, such as conductive polymers, which are used in creating flexible electronic devices .
Catalysis Research
Piperidine derivatives can act as catalysts or co-catalysts in various chemical reactions. This compound might be explored for its potential catalytic properties in organic synthesis, possibly improving the efficiency of certain reactions .
Reference Standard for Analytical Testing
As a compound with a defined structure, it can serve as a reference standard in analytical chemistry to calibrate instruments or validate analytical methods in pharmaceutical testing .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been shown to have diverse biological activities, indicating a wide range of potential molecular and cellular effects .
properties
IUPAC Name |
[1-[(2,5-difluorophenyl)methyl]piperidin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c14-12-3-4-13(15)11(6-12)9-17-5-1-2-10(7-16)8-17/h3-4,6,10H,1-2,5,7-9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSFGGUKKDEDEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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